molecular formula C20H20N2O2 B12586511 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol CAS No. 651030-71-6

4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol

Cat. No.: B12586511
CAS No.: 651030-71-6
M. Wt: 320.4 g/mol
InChI Key: ZIZXYPFWCWUEJC-UHFFFAOYSA-N
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Description

4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol is a chemical compound known for its unique structure and properties This compound is characterized by the presence of a dimethylamino group, an ethenyl linkage, and a methoxyisoquinolinol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 1-methoxyisoquinolin-5-ol in the presence of a base, followed by a series of purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridinium
  • Benzonitrile, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-, (E)-

Uniqueness

4-{4-[2-(Dimethylamino)ethenyl]phenyl}-1-methoxyisoquinolin-5-ol stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

651030-71-6

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

4-[4-[2-(dimethylamino)ethenyl]phenyl]-1-methoxyisoquinolin-5-ol

InChI

InChI=1S/C20H20N2O2/c1-22(2)12-11-14-7-9-15(10-8-14)17-13-21-20(24-3)16-5-4-6-18(23)19(16)17/h4-13,23H,1-3H3

InChI Key

ZIZXYPFWCWUEJC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=CC=C(C=C1)C2=CN=C(C3=C2C(=CC=C3)O)OC

Origin of Product

United States

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